An In-depth Technical Guide to the Chemical Properties of 4-bromo-N,2-dimethylaniline
An In-depth Technical Guide to the Chemical Properties of 4-bromo-N,2-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-bromo-N,2-dimethylaniline (CAS No. 59557-89-0). Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its isomers and outlines a proposed synthetic pathway. All quantitative data is summarized in structured tables for clarity.
Core Chemical Properties
4-bromo-N,2-dimethylaniline is a halogenated aromatic amine. Its structure is characterized by a benzene ring substituted with a bromine atom at position 4, a methyl group at position 2, and a methylamino group at the N1 position. The methyl group at the C2 position introduces significant steric hindrance around the nitrogen atom, which modulates the compound's reactivity compared to its less hindered isomers.[1]
There is conflicting information regarding the physical state of 4-bromo-N,2-dimethylaniline. While some suppliers list it as a crystalline solid with a melting point of 52-54°C, at least one safety data sheet describes it as a liquid.[1] Given that the closely related isomer 4-bromo-N,N-dimethylaniline is a solid with a similar melting point, it is plausible that 4-bromo-N,2-dimethylaniline is a low-melting solid.[2]
Table 1: Physicochemical Properties of 4-bromo-N,2-dimethylaniline
| Property | Value | Source(s) |
| CAS Number | 59557-89-0 | [1][3] |
| Molecular Formula | C₈H₁₀BrN | [3] |
| Molecular Weight | 200.08 g/mol | [1][3] |
| Physical State | Crystalline Solid / Liquid (Conflicting Reports) | [1] |
| Melting Point | 52–54 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water, soluble in methanol. | [1] |
| Storage | Store in a cool, dark place under an inert atmosphere. Recommended storage at 2-8°C. | [4] |
Reactivity and Synthetic Overview
The chemical behavior of 4-bromo-N,2-dimethylaniline is influenced by its structural features. The bromine atom serves as a leaving group in various cross-coupling reactions, while the methylamino group and the aromatic ring can participate in other transformations. The steric bulk from the C2-methyl group can decrease reaction yields in certain catalytic processes when compared to its isomer, 4-bromo-N,N-dimethylaniline.[1] This compound is recognized as a precursor in the synthesis of specialized molecules, such as certain heterocyclic quinolones.[1]
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 4-bromo-N,2-dimethylaniline.
Experimental Protocols
The following are proposed experimental protocols adapted from the synthesis of structurally related compounds.
Protocol 1: Synthesis of 4-bromo-2-methylaniline (Intermediate)
This protocol is adapted from a patented process for the synthesis of 4-bromo-2-methylaniline.[5]
Step 1a: Acetylation of o-Toluidine
-
In a 3L three-necked flask equipped with a reflux condenser, stirrer, and thermometer, add 10-11g of o-toluidine and 11-13g of acetic anhydride.[5]
-
Stir the mixture and maintain a constant temperature of 50-70°C.[5]
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.[5]
-
Wash and dry the precipitate to obtain N-(2-methylphenyl)acetamide as white, needle-shaped crystals.[5]
Step 1b: Bromination
-
In a single-port flask, add the N-(2-methylphenyl)acetamide from the previous step, 17-18g of N-bromosuccinimide, and 40-60mL of carbon tetrachloride.[5]
-
Stir the mixture rapidly and reflux for 4 hours.[5]
-
Cool the mixture and let it stand.
-
Wash the resulting solid with hot solvent and dry to obtain N-(4-bromo-2-methylphenyl)acetamide.[5]
Step 1c: Hydrolysis
-
In a beaker, add the N-(4-bromo-2-methylphenyl)acetamide and reflux for 1.5-2.5 hours with 25-35mL of concentrated hydrochloric acid and 45-55mL of freshly distilled dioxane.[5]
-
After reflux, neutralize the reaction solution with ammonia liquor until the pH is 8-10.[5]
-
Filter any precipitate and allow the filtrate to stand and separate into phases.
-
Retain the organic phase, wash it twice, and dry it over anhydrous magnesium sulfate to yield 4-bromo-2-methylaniline.[5]
Protocol 2: N-methylation of 4-bromo-2-methylaniline (Proposed)
This protocol is a general procedure for the N-methylation of anilines using methanol, adapted from published literature.[6]
-
In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-2-methylaniline (1.0 mmol, 1.0 equiv), a Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), and a weak base (e.g., Cs₂CO₃, 0.5 equiv).[6]
-
Add 1 mL of anhydrous methanol to the tube.[6]
-
Seal the Schlenk tube and heat the mixture at 140°C for 12 hours.[6]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 4-bromo-N,2-dimethylaniline.
Spectroscopic Data
Table 2: Spectroscopic Data of 4-bromo-N,2-dimethylaniline Isomers
| Isomer | CAS No. | ¹H NMR Data | ¹³C NMR Data | IR Data | Mass Spectra | Source(s) |
| 4-bromo-N,N-dimethylaniline | 586-77-6 | Available | Available | Available | Available | [2][7][8][9] |
| 4-bromo-2,3-dimethylaniline | 22364-25-6 | Not Available | Not Available | Available | Available | [10] |
| 4-bromo-2,6-dimethylaniline | 24596-19-8 | Available | Available | Conforms to structure | Not Available | [11] |
Structural Comparison and Reactivity
The substitution pattern on the aniline ring significantly impacts the molecule's properties. The steric hindrance caused by the 2-methyl group in 4-bromo-N,2-dimethylaniline is a key differentiator from its isomers.
Caption: Comparison of 4-bromo-N,2-dimethylaniline with its isomers.
Safety and Handling
Halogenated anilines as a class of compounds are noted for their potential environmental persistence and harm to living organisms.[1] Specific safety data for 4-bromo-N,2-dimethylaniline indicates it is classified as causing acute oral toxicity (Category 4). Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Applications and Research Directions
4-bromo-N,2-dimethylaniline serves as a chemical intermediate in organic synthesis.[1] Its utility in the preparation of specialized molecules like heterocyclic quinolones suggests its potential in medicinal chemistry and drug development.[1]
A significant area for future research is the development of novel catalytic systems or synthetic methods to overcome the steric challenges posed by the C2-methyl group, which could improve reaction yields and efficiency for large-scale synthesis.[1] Furthermore, exploring a broader range of chemical transformations, such as C-H arylation, could expand its applications in organic chemistry.[1] As of now, there is no available information on its interaction with biological signaling pathways.
References
- 1. 4-bromo-N,2-dimethylaniline | 59557-89-0 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 59557-89-0 | MFCD11151443 | 4-Bromo-N,2-dimethylaniline [aaronchem.com]
- 4. 59557-89-0|4-Bromo-N,2-dimethylaniline|BLD Pharm [bldpharm.com]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 6. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-N,N-dimethylaniline(586-77-6) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Bromo-N,N-dimethylaniline(586-77-6) IR Spectrum [chemicalbook.com]
- 9. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]
- 10. 4-Bromo-2,3-dimethylaniline | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 185190250 [thermofisher.com]
